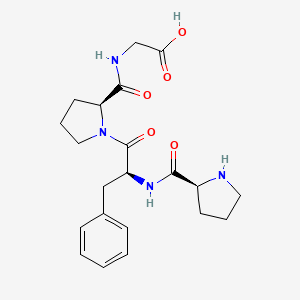

Prolyl-phenylalanyl-prolyl-glycine

Description

Structure

3D Structure

Properties

CAS No. |

82289-41-6 |

|---|---|

Molecular Formula |

C21H28N4O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C21H28N4O5/c26-18(27)13-23-20(29)17-9-5-11-25(17)21(30)16(12-14-6-2-1-3-7-14)24-19(28)15-8-4-10-22-15/h1-3,6-7,15-17,22H,4-5,8-13H2,(H,23,29)(H,24,28)(H,26,27)/t15-,16-,17-/m0/s1 |

InChI Key |

SKPQXOSVPKPXML-ULQDDVLXSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)O |

Origin of Product |

United States |

Conformational and Structural Elucidation of Prolyl Phenylalanyl Prolyl Glycine

Analysis of Peptidyl-Prolyl Cis-Trans Isomerism in Oligopeptides

The peptide bonds preceding a proline residue (X-Pro) are unique among the 20 common amino acids in their ability to readily adopt both cis and trans conformations. quora.comhepionpharma.com While most peptide bonds strongly favor the trans configuration due to steric hindrance, the cyclic nature of proline's side chain reduces the energetic difference between the cis and trans isomers. hepionpharma.comnih.gov This results in a significant population of cis isomers, which can have profound effects on the local and global conformation of a peptide. In Pro-Phe-Pro-Gly, there are two such bonds, Pro¹-Phe² and Pro³-Gly⁴, leading to the potential for four distinct isomers: trans-trans, trans-cis, cis-trans, and cis-cis.

Factors Influencing Cis-Trans Isomerization at Proline Residues

Several factors can influence the equilibrium between the cis and trans conformations of a peptidyl-prolyl bond:

Steric Hindrance: The nature of the amino acid preceding the proline residue plays a crucial role. Bulky side chains can sterically clash with the proline ring in one conformation, thus favoring the other.

Solvent Polarity: The polarity of the solvent can impact the isomer ratio. Less polar solvents may favor conformations that allow for intramolecular hydrogen bonding, which can be dependent on the cis or trans state of the proline bond. researchgate.net

Adjacent Residues: The amino acids following the proline can also influence the isomerization equilibrium through local interactions.

Enzymatic Catalysis: In biological systems, enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases) can accelerate the interconversion between the two forms, which is an intrinsically slow process. hepionpharma.comnih.govmdpi.com

Spectroscopic Detection of Proline Isomers

The distinct chemical environments of the cis and trans isomers allow for their detection and quantification using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying proline isomerization. The different spatial arrangements of atoms in the cis and trans forms lead to distinct chemical shifts for the proline Cα, Cβ, Cγ, and Cδ atoms, as well as for the protons of the preceding residue. nih.govnih.gov Two-dimensional NMR techniques, such as ROESY and NOESY, can provide through-space correlations that definitively identify the isomeric state. nih.gov For example, a strong NOE (Nuclear Overhauser Effect) between the α-proton of the preceding residue and the δ-protons of proline is characteristic of a trans peptide bond, while a strong NOE between the α-protons of the two adjacent residues indicates a cis bond. nih.gov

Investigation of Secondary Structural Elements

The sequence of Pro-Phe-Pro-Gly, with its proline-rich character and the presence of a flexible glycine (B1666218), is predisposed to forming specific secondary structural motifs.

Polyproline Helix Conformations (PPI/PPII) in Proline-Rich Sequences

Proline-rich sequences can adopt two main helical conformations: the right-handed polyproline I (PPI) helix, which is characterized by all cis peptide bonds, and the more common left-handed polyproline II (PPII) helix, which has all trans peptide bonds. researchgate.netwikipedia.orgwikipedia.org

Polyproline II (PPII) Helix: The PPII helix is a relatively extended, flexible conformation that is prevalent in unfolded or "random coil" states of proteins and peptides. nih.govwikipedia.org It does not rely on internal hydrogen bonds for stability. wikipedia.org The presence of trans peptidyl-prolyl bonds in Pro-Phe-Pro-Gly could allow segments of the peptide to adopt a PPII-like conformation. The characteristic CD spectrum of a PPII helix includes a strong negative band around 202-206 nm and a weak positive band between 225-229 nm. nih.gov

Polyproline I (PPI) Helix: The PPI helix is more compact than the PPII helix and is formed by a series of cis peptide bonds. researchgate.netwikipedia.orgwikipedia.org While less common, the presence of two proline residues in Pro-Phe-Pro-Gly makes the formation of short PPI-like turns a possibility, particularly in less polar environments. researchgate.net

| Helix Type | Handedness | Peptide Bond | Residues per Turn | Rise per Residue (Å) |

| Polyproline I (PPI) | Right | cis | ~3.3 | ~1.9 |

| Polyproline II (PPII) | Left | trans | 3.0 | ~3.1 |

Beta-Turn Motifs Involving Proline and Glycine

Beta-turns are tight turns that reverse the direction of the polypeptide chain and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). uwec.edu Proline and glycine are frequently found in β-turns due to their unique conformational properties. quora.comuwec.edunih.gov

Proline's Role: The cyclic structure of proline restricts its phi (φ) dihedral angle to a range that is often compatible with the i+1 position of certain β-turn types. nih.gov The ability of the X-Pro peptide bond to adopt a cis conformation is also crucial for the formation of specific turn types, such as the type VI β-turn. quora.com

Glycine's Role: Glycine, lacking a side chain, is sterically flexible and can adopt a wide range of dihedral angles, making it suitable for various positions within a β-turn, particularly the i+2 or i+3 positions where other residues might be sterically hindered. quora.comuwec.edunih.gov

In Pro-Phe-Pro-Gly, the Pro³-Gly⁴ sequence is a classic candidate for initiating a β-turn, with Proline at the i+1 or i+2 position and Glycine at the i+2 or i+3 position, depending on the turn type.

Intramolecular Interactions and Hydrogen Bonding Networks

The three-dimensional structure of Pro-Phe-Pro-Gly is further stabilized by a network of intramolecular interactions, primarily hydrogen bonds.

Crystal Structure Analysis of Prolyl-Phenylalanyl-Prolyl-Glycine Analogs

One such informative analog is N-Boc-L-Pro-dehydro-Phe-L-Gly-OH . The introduction of a dehydrophenylalanine (ΔPhe) residue, which features a double bond between the α and β carbons, and the presence of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus provide a valuable model for understanding the conformational landscape of peptides containing the Pro-Phe-Gly sequence.

The crystal structure of this analog was determined by direct methods and refined to provide a detailed picture of its solid-state conformation. nih.gov The peptide crystallizes in a monoclinic system, and the analysis reveals specific torsion angles along the backbone that define its shape. A key feature of its structure is the presence of a β-turn II conformation. nih.gov This turn is a common secondary structural element in proteins and peptides, enabling the peptide chain to reverse its direction. In the case of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, this β-turn is stabilized by an intramolecular hydrogen bond, a crucial non-covalent interaction that locks the peptide into this specific fold. nih.gov

The proline residue, known for its unique cyclic side chain that restricts backbone flexibility, adopts a Cγ-exo conformation. nih.gov This specific puckering of the five-membered pyrrolidine (B122466) ring is an important determinant of the local peptide geometry. The dehydro-Phe residue's side chain is observed to be nearly planar, a consequence of the sp2 hybridization of the α and β carbons. nih.gov

In the crystal lattice, the molecules of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH are organized in a regular pattern, forming hydrogen-bonded rows along one of the crystallographic axes. nih.gov This ordered arrangement, facilitated by intermolecular hydrogen bonds, is characteristic of peptide crystals and is essential for the diffraction of X-rays that allows for the determination of the structure.

The detailed crystallographic data for N-Boc-L-Pro-dehydro-Phe-L-Gly-OH is summarized in the interactive table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C23H30N4O6 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1) | nih.gov |

| a (Å) | 8.951(4) | nih.gov |

| b (Å) | 5.677(6) | nih.gov |

| c (Å) | 21.192(11) | nih.gov |

| β (°) | 96.97(4) | nih.gov |

| Volume (ų) | 1069(1) | nih.gov |

| Z | 2 | nih.gov |

| Density (measured, Mgm⁻³) | 1.295(5) | nih.gov |

| Density (calculated, Mgm⁻³) | 1.297(4) | nih.gov |

| Conformation | β-turn II | nih.gov |

| Proline Ring Pucker | Cγ-exo | nih.gov |

Advanced Spectroscopic Characterization of Prolyl Phenylalanyl Prolyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the atomic-level structural elucidation of peptides in solution. It not only allows for the assignment of individual proton and carbon signals but also provides crucial information about the peptide's conformation and dynamic behavior.

1H and 13C NMR Chemical Shift Analysis

The analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra is the initial step in the structural characterization of Prolyl-phenylalanyl-prolyl-glycine. The chemical shifts of the proton and carbon atoms are highly sensitive to their local electronic environment, which is dictated by the peptide's sequence and conformation.

The presence of two proline residues introduces a notable complexity due to the cis-trans isomerization of the X-Pro peptide bonds (in this case, Phe-Pro and Pro-Gly). This isomerization is a slow process on the NMR timescale, often resulting in two distinct sets of signals for the residues involved, corresponding to the cis and trans conformers. researchgate.netacs.org The relative intensities of these peaks can be used to determine the population distribution of the conformers. For instance, in proline-containing peptides, the trans conformer is often the major species. researchgate.net

¹H NMR: The proton spectrum will display characteristic signals for the aromatic protons of the phenylalanine side chain, the α-protons of all four amino acid residues, and the complex multiplets of the proline side-chain protons. The chemical shifts of the α-protons are particularly informative for deducing the secondary structure.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the peptide. The carbonyl carbon signals are found in the downfield region of the spectrum. The chemical shifts of the proline Cβ and Cγ carbons are diagnostic of the cis or trans conformation of the X-Pro peptide bond. Studies on peptides containing the Pro-Phe-Pro-Gly motif have utilized ¹³C NMR to track enzymatic reactions. nih.govresearchgate.net

Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Proline-1 | ||

| Hα | ~4.4 | Cα: ~60 |

| Hβ, Hγ, Hδ | ~1.8 - 3.7 | Cβ: ~30, Cγ: ~25, Cδ: ~47 |

| C=O: ~174 | ||

| Phenylalanine-2 | ||

| Hα | ~4.6 | Cα: ~55 |

| Hβ | ~3.1 | Cβ: ~38 |

| Aromatic H | ~7.2 - 7.3 | Aromatic C: ~126-136 |

| C=O: ~172 | ||

| Proline-3 | ||

| Hα | ~4.3 | Cα: ~61 |

| Hβ, Hγ, Hδ | ~1.8 - 3.7 | Cβ: ~29, Cγ: ~25, Cδ: ~48 |

| C=O: ~173 | ||

| Glycine-4 | ||

| Hα | ~3.9 | Cα: ~43 |

| C=O: ~171 |

Note: The chemical shift values are approximate and can vary depending on the solvent, temperature, and pH.

2D and 3D NMR Experiments for Sequence and Conformation Elucidation

To overcome the signal overlap in 1D spectra and to unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) and three-dimensional (3D) NMR experiments are employed. These experiments reveal correlations between different nuclei, providing information on bonding and spatial proximity.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear correlation experiments are used to identify the spin systems of the individual amino acid residues. A COSY spectrum shows correlations between protons that are directly coupled (typically through three bonds), while a TOCSY spectrum reveals correlations between all protons within a spin system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. mdpi.com It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com HMBC is crucial for establishing the sequence of the peptide by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect spatial proximities between protons that are close in space, irrespective of whether they are bonded. mdpi.com The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for calculating the 3D structure of the peptide. For peptides with proline residues, ROESY is often preferred to distinguish between intra-residue and inter-residue NOEs, especially for determining the cis/trans isomerization state of the proline peptide bonds. researchgate.net

Time-Resolved NMR for Conformational Kinetics

The dynamic nature of the cis-trans isomerization of the proline peptide bonds in this compound can be investigated using time-resolved NMR techniques. These experiments allow for the determination of the kinetic parameters of the conformational exchange.

By performing temperature-dependent NMR experiments, the rates of interconversion between the cis and trans conformers can be measured. researchgate.net At low temperatures, the exchange is slow, and separate signals for both isomers are observed. As the temperature is increased, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. Analysis of the lineshapes at different temperatures allows for the calculation of the activation energy and other thermodynamic parameters of the isomerization process.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Stability

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content and conformational stability of peptides in solution. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.

Far-UV CD for Backbone Conformation Analysis

The Far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the Far-UV CD spectrum are characteristic of the different types of secondary structures, such as α-helices, β-sheets, and random coils.

For a relatively short and flexible peptide like this compound, the CD spectrum is likely to be dominated by signals corresponding to turns and random coil structures. science.gov The presence of the two proline residues can induce β-turns, which would give rise to specific features in the CD spectrum. The spectrum of this compound in an aqueous buffer would likely show a strong negative band around 200 nm, which is characteristic of a disordered or random coil conformation.

Thermal Denaturation Studies via CD

CD spectroscopy is an excellent tool for monitoring the conformational changes of a peptide as a function of temperature. By measuring the CD signal at a specific wavelength (usually one where the change upon unfolding is maximal) while gradually increasing the temperature, a thermal denaturation curve can be generated.

This curve provides information about the thermal stability of the peptide's secondary structure. For a cooperative unfolding transition, a sigmoidal curve is observed, from which the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, can be determined. For a small peptide like this compound, the unfolding transition may be less cooperative and broader, reflecting a more gradual loss of any residual structure. These studies can reveal how the peptide's conformation responds to thermal stress.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the detailed characterization of peptides like this compound. It provides crucial information regarding molecular weight, elemental composition, and amino acid sequence.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight of this compound, which in turn allows for the confident determination of its elemental formula. Techniques such as Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide the necessary resolution and mass accuracy for this purpose. The high mass accuracy, typically in the sub-parts-per-million (ppm) range, helps to distinguish the peptide from other molecules with the same nominal mass.

The theoretical monoisotopic mass of the protonated this compound ([M+H]⁺) can be calculated based on its elemental composition (C₂₁H₂₈N₄O₅). This calculated value serves as a benchmark for experimental measurements.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₈N₄O₅ |

| Theoretical Monoisotopic Mass | 416.2060 Da |

| Theoretical [M+H]⁺ m/z | 417.2138 |

Note: The table presents theoretical values. Experimental values obtained via HRMS would be compared against these for mass accuracy calculation.

Tandem mass spectrometry (MS/MS) is a powerful technique used to verify the amino acid sequence of this compound and to understand its fragmentation behavior. In a typical MS/MS experiment, the protonated molecule (precursor ion) is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. This process breaks the peptide backbone at specific locations, primarily at the amide bonds, generating a series of characteristic product ions.

The most common fragment ions observed for peptides are the b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the sequence. The presence of proline residues in the sequence can influence the fragmentation pattern, often leading to more prominent y-ions or internal fragmentation.

The fragmentation of this compound is expected to follow these general principles. The analysis of its MS/MS spectrum would involve identifying the series of b- and y-ions to confirm the Pro-Phe-Pro-Gly sequence.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Fragment Ion | Sequence | Theoretical m/z | Fragment Ion | Sequence | Theoretical m/z |

| b₁ | P | 98.0600 | y₁ | G | 58.0288 |

| b₂ | PF | 245.1234 | y₂ | PG | 155.0761 |

| b₃ | PFP | 342.1762 | y₃ | FPG | 302.1395 |

| a₁ | P | 70.0651 | y₃-NH₃ | FPG | 285.1129 |

| a₂ | PF | 217.1285 | y₃-H₂O | FPG | 284.1289 |

| a₃ | PFP | 314.1813 |

Note: This table presents the theoretical m/z values for the major predicted fragment ions. The 'a' ions result from the loss of a carbonyl group from the corresponding b-ion. Modifications such as the loss of ammonia (B1221849) (NH₃) or water (H₂O) from fragment ions are also common and aid in spectral interpretation.

Computational Modeling and Molecular Simulations of Prolyl Phenylalanyl Prolyl Glycine

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Calculations for Electronic Structure and Interactions

Quantum mechanical (QM) calculations are essential for accurately describing the electronic structure of a molecule, which governs its geometry, reactivity, and interactions. For a tetrapeptide like PFP-Gly, full QM calculations are computationally expensive. Therefore, a hybrid QM/MM approach is often employed. In this method, the chemically active or complex region (e.g., the peptide bond undergoing isomerization or the interacting aromatic and pyrrolidine (B122466) rings) is treated with a high-level QM method, while the remainder of the peptide and the solvent are modeled using a more computationally efficient molecular mechanics (MM) force field. nih.govrsc.org

For PFP-Gly, QM/MM calculations would be particularly insightful for:

Analyzing Aromatic-Proline Interactions: Investigating the non-covalent interactions, such as CH/π interactions, between the phenylalanine side chain and the pyrrolidine rings of the adjacent proline residues. These interactions are known to stabilize specific conformations, particularly favoring cis peptide bonds preceding proline. nih.govnih.gov Studies on similar peptides have shown that such interactions can be electronically tunable, with electron-rich aromatic systems showing stronger interactions. nih.gov

Characterizing Peptide Bonds: Elucidating the partial double-bond character of the three peptide bonds within the PFP-Gly sequence. This is crucial for understanding the energy barrier to rotation and the dynamics of cis-trans isomerization.

Mapping Electrostatic Potential: Determining the charge distribution across the peptide, which influences its interaction with polar solvents and other molecules.

Table 1: Representative Interaction Energies from QM/MM Studies on Analogous Peptide Motifs

| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) | Computational Method |

| Phenylalanine - Proline | CH/π Interaction | -2.5 to -5.0 | QM/MM (DFT/AMBER) |

| Backbone Carbonyl - Water | Hydrogen Bond | -5.0 to -8.0 | QM/MM |

| Proline Amide Bond | cis-trans Energy Difference | ~1.0 - 5.0 | QM (DFT) |

Note: This table presents typical values from studies on peptides containing these motifs, not specifically from Prolyl-phenylalanyl-prolyl-glycine. The exact values would depend on the specific conformation and computational level of theory.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of peptides by simulating the atomic motions over time. youtube.combioexcel.euyoutube.com For PFP-Gly, MD simulations would reveal the dynamic equilibrium between various folded and unfolded states, providing insights into the flexibility and structural preferences of the peptide backbone and side chains. Given the presence of two proline residues, standard MD simulations might struggle to adequately sample the slow process of cis-trans isomerization. nih.gov Therefore, enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) are often necessary to overcome the high energy barriers and achieve a more complete picture of the conformational ensemble. nih.govfrontiersin.org

The Xaa-Pro peptide bond is unique in its ability to populate both the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations, with the isomerization being a slow, rate-limiting step in many biological processes. nih.gov PFP-Gly contains two such bonds: Phe-Pro and Pro-Gly. The isomerization around the Phe-Pro bond is of particular interest due to the preceding aromatic residue, which can influence the cis/trans equilibrium. nih.govnih.gov

Computational studies on model peptides have established that:

The energy barrier for cis-trans isomerization is typically around 15-20 kcal/mol. nih.govnih.gov

Aromatic residues preceding proline tend to stabilize the cis conformation through favorable ring-ring interactions, although the magnitude of this effect varies between phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

The isomerization process is not merely a simple rotation but involves complex pathways that may include pyramidalization of the amide nitrogen. nih.gov

Table 2: Typical Kinetic Parameters for Xaa-Pro Peptide Bond Isomerization

| Peptide Sequence Motif | Ktrans/cis | Activation Energy (Ea) (kcal/mol) | Isomerization Rate (s⁻¹) |

| Ala-Pro | ~4.0 | ~20 | ~0.001 - 0.01 |

| Phe-Pro | ~5.9 | ~19-20 | ~0.001 - 0.01 |

| Tyr-Pro | ~4.8 | ~19-20 | ~0.001 - 0.01 |

| Gly-Pro | ~4.5 | ~20 | ~0.001 - 0.01 |

Note: Data is compiled from various experimental and computational studies on model peptides. Ktrans/cis is the equilibrium constant. Rates are highly dependent on temperature and solvent conditions.

The surrounding solvent has a profound impact on peptide conformation by competing for hydrogen bonds and through hydrophobic interactions. nih.govrsc.org MD simulations in explicit solvent are crucial for understanding these effects on PFP-Gly.

In Water: Polar solvents like water are expected to stabilize more extended conformations, such as the polyproline II (PPII) helix, by forming hydrogen bonds with the exposed backbone carbonyl groups. nih.govresearchgate.net The PPII structure is a left-handed helix common in proline-rich sequences. nih.gov

In Nonpolar Solvents: In less polar solvents like chloroform (B151607) or n-propanol, intramolecular hydrogen bonds become more favorable, promoting compact, folded structures like β-turns. rsc.org The Pro-Gly sequence, in particular, is a strong promoter of β-turn structures. rsc.org Aliphatic alcohols have been shown to favor the right-handed polyproline I (PPI) helix, which contains all cis peptide bonds. nih.gov

The interplay between the two prolines and the glycine (B1666218) in PFP-Gly suggests a complex conformational landscape where the peptide could dynamically switch between extended PPII-like states and compact β-turn structures, with the equilibrium being highly sensitive to the solvent environment.

Density Functional Theory (DFT) Applications in Peptide Structure Analysis

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost, making it suitable for analyzing peptide structures. researchgate.net For PFP-Gly, DFT is particularly useful for studying the fine details of proline conformation.

Puckering Preferences: Statistical analysis of protein structures and computational studies show that trans prolines have a slight preference for the Cγ-endo pucker, while cis prolines strongly prefer the Cγ-exo pucker. nih.gov

Vibrational Spectra: DFT can be used to calculate the vibrational frequencies of the peptide, which can then be compared with experimental Infrared (IR) and Raman spectra to validate the computed structures. researchgate.net

Table 3: Predicted Relative Energies of Proline Pucker Conformations by DFT

| Proline State | Pucker Conformation | Relative Energy (kcal/mol) |

| trans-Proline | Cγ-endo (Up) | 0.0 (Reference) |

| trans-Proline | Cγ-exo (Down) | ~0.5 |

| cis-Proline | Cγ-exo (Down) | 0.0 (Reference) |

| cis-Proline | Cγ-endo (Up) | ~2.0 |

Note: This table shows generalized relative energies from DFT studies on proline-containing model peptides. The exact energy difference is context-dependent.

Protein Structure Prediction from Peptide Sequence Information

Short peptide fragments with defined structural propensities are fundamental building blocks of protein architecture. The PFP-Gly sequence contains strong structural determinants. The Pro-Gly motif is one of the most common sequences found in β-turns, particularly type II β-turns, which are crucial for reversing the direction of the polypeptide chain in globular proteins. nih.govquora.comnih.gov

The presence of two proline residues constrains the conformational freedom of the backbone, while the flexible glycine residue can adopt dihedral angles inaccessible to other amino acids, facilitating the tight turn. nih.govnih.gov Therefore, when this tetrapeptide sequence is found within a larger protein, it is highly probable that it forms a β-turn or a loop region. This information is invaluable for protein structure prediction algorithms, which often use fragment libraries of known structures to assemble models of larger proteins. The inherent tendency of PFP-Gly to form a turn structure would be a key piece of information for predicting the fold of a protein containing this sequence.

Enzymatic Interactions and Catalysis Involving Prolyl Phenylalanyl Prolyl Glycine Motifs

Peptidyl-Prolyl Isomerase (PPIase) Activity on Proline-Containing Peptides

The rotation around the peptide bond preceding a proline residue (the X-Pro bond) is sterically hindered, causing it to be a rate-limiting step in the folding of many proteins. wikipedia.org Peptidyl-prolyl cis/trans isomerases (PPIases) are a class of enzymes that accelerate this slow isomerization, acting as molecular chaperones and regulatory switches in a multitude of cellular processes. nih.govnih.govnih.gov The superfamily of PPIases is broadly divided into three main, structurally distinct families: cyclophilins, FK506-binding proteins (FKBPs), and parvulins. nih.govfrontiersin.orgimrpress.com These enzymes play crucial roles in protein folding, cell signaling, and transcription by catalyzing the interconversion between the cis and trans conformations of prolyl bonds. nih.govmdpi.com

While all PPIase families catalyze the same fundamental reaction, they exhibit distinct substrate specificities, largely determined by the amino acid residue preceding the target proline (the P1 position). nih.gov This specificity allows them to play diverse roles within the cell. nih.gov

Cyclophilins: This family of enzymes, the first to be discovered, generally shows a broad substrate specificity. nih.gov Studies using synthetic peptide substrates of the general structure Succinyl-Ala-Xaa-Pro-Phe-p-nitroanilide found that the catalytic efficiency (kcat/Km) of cyclophilin-catalyzed isomerization displays little dependence on the nature of the 'Xaa' residue. nih.gov However, they are known to be involved in the folding and restructuring of client proteins. researchgate.net

FKBPs (FK506-Binding Proteins): In contrast to cyclophilins, FKBPs demonstrate a marked preference for specific residues at the P1 position. nih.gov Their catalytic activity is significantly higher when a large, hydrophobic amino acid, such as phenylalanine or leucine (B10760876), precedes the proline residue. nih.govnih.gov For instance, human FKBP12 preferentially isomerizes peptides containing a leucine or phenylalanine at this position. nih.gov This makes a motif like Phenylalanyl-Prolyl a prime target for FKBP activity. The active site of FKBPs is a hydrophobic cavity that accommodates the proline-containing peptide. nih.gov

Parvulins: This family, which includes the well-studied human Pin1, exhibits a unique substrate specificity. Parvulins preferentially bind to and catalyze the isomerization of prolyl bonds that are preceded by a phosphorylated serine or threonine residue (pSer/Thr-Pro). nih.gov Some human parvulins, like Par14, are similar to prokaryotic parvulins and have broader isomerase activity. nih.gov The original parvulin, discovered in E. coli, is a small protein of 92 amino acids. nih.gov

The table below summarizes the general substrate preferences for the main PPIase families.

| PPIase Family | General Substrate Preference (at position preceding Proline) |

| Cyclophilins | Broad specificity, low dependence on the preceding amino acid. nih.gov |

| FKBPs | Strong preference for large, hydrophobic residues (e.g., Phenylalanine, Leucine). nih.govnih.gov |

| Parvulins (Pin1-type) | Specific for phosphorylated Serine or Threonine (pSer/Thr-Pro motifs). nih.gov |

Kinetic studies of PPIase activity are often performed using a protease-coupled assay. wikipedia.org In this system, a protease like chymotrypsin, which can only cleave a reporter peptide when the relevant prolyl bond is in the trans state, is used. The rate of cleavage is limited by the uncatalyzed cis/trans isomerization, and the addition of a PPIase accelerates this rate-limiting step. wikipedia.org

The catalytic efficiency of PPIases can be substantial. For FKBP, which shows high specificity for peptides with hydrophobic residues preceding proline, the catalytic efficiency (kcat/Km) can vary over three orders of magnitude depending on that residue. nih.gov A study using the substrate Suc-Ala-Leu-Pro-Phe-pNA, which is highly reactive for FKBP, determined a kcat/Km value of 640,000 M⁻¹s⁻¹. nih.gov The activation energy for uncatalyzed proline isomerization is relatively high, around 20 kcal/mol, which is why the enzymatic catalysis is so crucial for efficient protein folding. wikipedia.org The catalysis by PPIA has been shown to arise from its ability to bind and stabilize the twisted transition state of the prolyl bond, thereby lowering the energy barrier for rotation. acs.org

Role of Phenylalanyl-tRNA Synthetase in Aminoacylation Processes

Phenylalanyl-tRNA synthetase (PheRS) is a vital enzyme in the process of protein synthesis. nih.govdovepress.com Its primary function is to catalyze the attachment of the amino acid L-phenylalanine to its corresponding transfer RNA, tRNAPhe. pnas.orgwikipedia.org This process, known as aminoacylation or tRNA charging, is a critical step in ensuring the fidelity of translating the genetic code from mRNA to a polypeptide chain. pnas.orgnih.gov

PheRS belongs to the class II family of aminoacyl-tRNA synthetases (aaRSs). nih.govoup.com In bacteria, it typically exists as a heterotetramer with an (αβ)₂ structure, where the α-subunit contains the catalytic domain for aminoacylation, and the β-subunit houses the editing domain. nih.govoup.com The aminoacylation reaction itself proceeds by attaching phenylalanine to the 2'-OH of the terminal adenosine (B11128) (A76) of tRNAPhe. oup.com

A crucial function of PheRS, beyond catalysis, is its proofreading or editing activity. pnas.orgoup.com Phenylalanine is structurally similar to other amino acids, particularly tyrosine. PheRS can mistakenly activate tyrosine, but to maintain the high accuracy of protein synthesis, it possesses an editing mechanism to hydrolyze the incorrectly formed Tyr-tRNAPhe. nih.gov This editing occurs in the editing domain on the β-subunit and is the primary quality control step preventing the misincorporation of tyrosine at phenylalanine codons during translation. nih.govoup.com Under conditions of oxidative stress, which can increase cellular levels of tyrosine, the proofreading activity of PheRS is enhanced to compensate and maintain translational accuracy. pnas.orgoup.com

Proteolytic Degradation Pathways of Phenylalanine- and Glycine-Containing Peptides

Proteolytic enzymes, or proteases, are responsible for the breakdown of proteins and peptides into smaller fragments or individual amino acids. iupac.org The degradation of a peptide like Prolyl-phenylalanyl-prolyl-glycine would be mediated by proteases with specificity for its constituent peptide bonds. Peptides with unprotected N-terminal amines or C-terminal carboxylic acids are generally susceptible to degradation by exopeptidases present in cell culture environments. nih.govacs.org

The internal peptide bonds of the tetrapeptide are targets for various endopeptidases, whose cleavage sites are determined by the amino acid residues flanking the bond.

Cleavage related to Phenylalanine: The aromatic side chain of phenylalanine makes it a target for several well-characterized proteases.

Chymotrypsin: This digestive enzyme specifically cleaves peptide bonds on the C-terminal side of large hydrophobic residues, most notably phenylalanine, tryptophan, and tyrosine. youtube.comyoutube.com

Pepsin: In contrast to chymotrypsin, pepsin, which functions in the highly acidic environment of the stomach, typically cleaves on the N-terminal side of aromatic amino acids like phenylalanine. youtube.com

Cleavage related to Glycine (B1666218): The small, non-bulky nature of glycine makes it a substrate for other proteases.

Elastase: This protease preferentially cleaves peptide bonds on the C-terminal side of small, neutral amino acids such as glycine, alanine (B10760859), and serine. youtube.com

Cleavage related to Proline: The proline residues make the peptide a potential substrate for post-proline cleaving enzymes (PPCEs), a group dominated by serine proteases that hydrolyze polypeptides at the C-terminal side of proline residues. mdpi.com

The table below lists some common proteases and their potential cleavage sites within a phenylalanine- and glycine-containing peptide sequence.

| Protease | Catalytic Type | Typical Cleavage Site |

| Chymotrypsin | Serine Protease | C-terminal to Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp). youtube.com |

| Pepsin | Aspartic Protease | N-terminal to Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp). youtube.com |

| Elastase | Serine Protease | C-terminal to Glycine (Gly), Alanine (Ala), Serine (Ser). youtube.com |

| Thermolysin | Metallo-protease | N-terminal to hydrophobic residues (e.g., Leu, Ile, Val, Phe). |

| Post-Proline Cleaving Enzyme (PPCE) | Serine Protease | C-terminal to Proline (Pro). mdpi.com |

Biological Roles and Molecular Mechanisms Associated with Prolyl Phenylalanyl Prolyl Glycine Sequence Motifs

Involvement of Proline-Rich Motifs in Protein-Protein Interactions

Proline-rich motifs are widespread in eukaryotic proteomes and function as recognition sites for various protein domains, thereby assembling signaling complexes and cellular machinery. nih.gov These interactions are typically transient and of low to moderate affinity, allowing for dynamic regulation of cellular pathways. The unique structure of proline, with its side chain cyclized back onto the backbone amine, restricts the available conformational space and favors the formation of a left-handed polyproline type II (PPII) helix. researchgate.netnih.gov This extended conformation is ideal for fitting into the shallow grooves of PRM-binding domains.

Potential Influence on Protein Folding and Chaperone-Like Activities

The primary sequence of a protein dictates its three-dimensional structure and function. The presence of specific motifs like PFP-Gly can have significant local effects on protein folding.

Proline residues are known as "helix breakers" because their rigid ring structure disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets. researchgate.net The cis-trans isomerization of the peptide bond preceding a proline residue is a slow process that can be a rate-limiting step in protein folding. researchgate.net Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that catalyze this isomerization and can function as molecular chaperones by assisting in the proper folding of proteins. researchgate.net

Glycine (B1666218), with its single hydrogen atom as a side chain, provides a high degree of conformational flexibility to the polypeptide backbone. wikipedia.org The combination of rigid prolines and a flexible glycine in the PFP-Gly motif could create a "flexible hinge" region within a protein, allowing for conformational changes necessary for function or for interactions with other molecules. Studies on Gly-Pro and Pro-Gly dipeptides have shown they can direct the formation of specific secondary structures like β-turns. rsc.org A Pro-Gly sequence, in particular, is a strong inducer of β-turns, which are crucial for the compact folding of many proteins. rsc.org

Peptide Recognition and Binding Events in Biological Systems

The ability of the PFP-Gly sequence to be specifically recognized is central to its potential biological roles. Molecular recognition often relies on a combination of sequence and structure. As discussed, the PFP-Gly motif likely adopts a defined, extended conformation due to the proline residues, which can be recognized by specific binding partners.

The phenylalanine residue within the PFP-Gly motif introduces a bulky, hydrophobic, and aromatic side chain. This could be a key determinant for binding specificity, potentially inserting into a hydrophobic pocket on a receptor protein. In the context of SH3 domain interactions, residues flanking the core PxxP motif are critical for determining affinity and specificity. The phenylalanine in the 'x' position of a PxP motif would play a significant role in this context.

The recognition of proline-rich sequences is a common strategy in biology for assembling multi-protein complexes. For example, in the context of the spliceosome, proteins containing WW domains recognize proline-rich motifs in splicing factors, helping to assemble the machinery for RNA processing. ufmg.br While there is no direct evidence for PFP-Gly in this process, it exemplifies the principle of how such motifs function in molecular recognition.

Contribution to Cellular Signaling Pathways

Protein-protein interactions mediated by PRMs are at the heart of many cellular signaling pathways, translating extracellular signals into cellular responses. nih.gov These interactions are crucial for processes like cell growth, differentiation, and apoptosis.

Given the potential for PFP-Gly to interact with SH3 and WW domains, it could be involved in signaling pathways where these domains are prevalent. For example, many adaptor proteins, which are key organizers of signaling cascades, are rich in SH3 domains. These domains allow them to bring together different components of a signaling pathway, such as kinases and their substrates.

Prolyl endopeptidases, enzymes that cleave peptide bonds on the C-terminal side of proline residues, have also been implicated in cellular signaling. nih.gov The activity of these enzymes can be regulated, and they can, in turn, modulate signaling by processing bioactive peptides. A sequence like PFP-Gly could be a substrate or a regulator of such enzymes. For instance, inhibition of prolyl endopeptidase has been shown to affect the levels of phosphorylated extracellular signal-regulated kinases (ERK1/2), key components of the MAPK signaling pathway. nih.gov

Furthermore, the process of molecular mimicry, where a pathogen-derived peptide mimics a host peptide to interfere with signaling, highlights the importance of specific peptide sequences in biological systems. wikipedia.org A sequence like PFP-Gly, if present in a pathogen, could potentially interact with host proteins and disrupt normal cellular signaling.

Peptidomimetic Design Inspired by Prolyl Phenylalanyl Prolyl Glycine

Strategies for Enhancing Peptide Stability and Bioavailability

A primary goal in peptidomimetic design is to overcome the inherent instability of peptides in biological systems. Peptides are rapidly broken down by proteases, limiting their therapeutic potential. nih.govnih.gov Several strategies can be employed to enhance the stability and bioavailability of analogs inspired by Pro-Phe-Pro-Gly.

One effective method is the substitution of L-amino acids with their D-enantiomers. mdpi.com This simple change can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids, thereby increasing its plasma half-life. mdpi.comcreative-peptides.com Another common approach involves modifying the N- and C-termini of the peptide. nih.govcreative-peptides.com The terminal ends of linear peptides are particularly vulnerable to exopeptidases. creative-peptides.com Modifications such as N-acetylation or C-amidation can protect these ends from enzymatic cleavage. creative-peptides.com

Cyclization is a powerful strategy to both stabilize the peptide's conformation and increase its resistance to proteases. creative-peptides.commdpi.com By linking the peptide's ends (head-to-tail) or through side-chain to side-chain cyclization, the molecule becomes less flexible and less recognizable to proteases. mdpi.com Furthermore, incorporating unnatural amino acids and modifying the peptide backbone can significantly enhance metabolic stability. nih.govmdpi.com For instance, the inclusion of a Pro-Gly-Pro (PGP) sequence, similar to the motif in Pro-Phe-Pro-Gly, is known to confer resistance to biodegradation. nih.gov

Finally, increasing the molecular weight and steric hindrance through methods like PEGylation (the attachment of polyethylene (B3416737) glycol chains) can also prolong the in vivo half-life of a peptide by protecting it from enzymatic degradation and reducing renal clearance. creative-peptides.com

Backbone Modifications and Conformationally Constrained Analogs

Modifying the peptide backbone is a sophisticated approach to creating peptidomimetics with enhanced properties. These alterations can lock the peptide into a specific, biologically active conformation and improve its stability.

The replacement of natural amino acids with non-canonical amino acids (ncAAs) is a key strategy in peptidomimetic design. nih.gov These ncAAs, which are not one of the 20 proteinogenic amino acids, can introduce novel chemical functionalities, enforce specific secondary structures, and increase resistance to proteolysis. nih.govnih.gov The incorporation of ncAAs can be achieved through methods like solid-phase peptide synthesis (SPPS), which allows for the precise placement of a wide variety of synthetic amino acids. nih.govresearchgate.net

For a peptide like Pro-Phe-Pro-Gly, incorporating ncAAs can serve several purposes. For example, replacing Phenylalanine with a bulkier or structurally different aromatic amino acid could alter binding affinity and selectivity for a target protein. The proline residues, which already confer significant conformational rigidity, could be replaced by other cyclic amino acids to further constrain the peptide's structure. wikipedia.org The incorporation of β-amino acids, which have an additional carbon atom in their backbone, can also induce specific folding patterns and provide protection against enzymatic degradation. wikipedia.org

Below is a table of selected non-canonical amino acids and their potential impact on peptide properties.

| Non-Canonical Amino Acid (ncAA) | Abbreviation | Potential Effect on Peptide Properties |

| 1-Aminocyclohexane-1-carboxylic acid | Ac6c | Induces constrained conformations, can increase in vivo activity. nih.gov |

| Aminoindane carboxylic acid | Ind | Stabilizes α/310-helices. nih.gov |

| β-Alanine | β-Ala | Increases flexibility and resistance to proteolysis. wikipedia.org |

| Ornithine | Orn | Can be used in antimicrobial peptides; provides a positive charge. rsc.org |

| Sarcosine (N-methylglycine) | Sar | Increases solubility and resistance to degradation. rsc.org |

Isosteric replacement of the amide bond is a powerful tool in peptidomimetic chemistry. The 1,2,3-triazole ring, in particular, has emerged as an excellent surrogate for the trans-amide bond. nih.govmdpi.com This heterocycle is stable to hydrolysis, oxidation, and reduction, and it is not susceptible to enzymatic cleavage. nih.govresearchgate.net The 1,4-disubstituted 1,2,3-triazole moiety shares several key features with the trans-amide bond, including planarity, a similar size, and the ability to participate in hydrogen bonding. nih.gov

The synthesis of these triazole-containing peptidomimetics is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click chemistry" reaction. mdpi.comnih.gov This allows for the replacement of a specific peptide bond within a sequence like Pro-Phe-Pro-Gly with a triazole ring, thereby creating a more stable analog. For instance, the Phe-Pro peptide bond could be replaced by a 1,4-disubstituted triazole, which would maintain the relative orientation of the amino acid side chains while protecting the backbone from degradation at that site. researchgate.net Research has shown that such replacements can result in peptidomimetics that retain or even have enhanced biological activity. mdpi.com

| Feature | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole |

| Stability | Susceptible to enzymatic and chemical hydrolysis. researchgate.net | Stable to hydrolysis, oxidation, and reduction. nih.gov |

| Geometry | Typically trans, planar. | Planar. nih.gov |

| Dipole Moment | ~3.5 Debye. nih.gov | ~4.5 Debye. nih.gov |

| Hydrogen Bonding | NH acts as a donor, C=O as an acceptor. nih.gov | C-H can act as a weak donor, N2 and N3 as weak acceptors. nih.gov |

| Synthesis | Standard peptide coupling. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com |

Design of Peptide Analogs for Modulating Specific Biological Interactions

The design of peptide analogs to modulate protein-protein interactions (PPIs) is a rapidly growing field of medicinal chemistry. nih.govrsc.org PPIs are fundamental to most biological processes, and their dysregulation is often linked to disease. nih.gov Peptides derived from the interface of a PPI can act as a starting point for the design of inhibitors. frontiersin.orgresearchgate.net The Pro-Phe-Pro-Gly sequence, with its proline-rich motif, is particularly relevant for targeting PPIs mediated by proline-rich domains (PRDs), such as SH3, WW, and EVH1 domains. nih.govpnas.org

The process of designing such an analog begins with identifying the "hotspot" residues that are critical for the binding interaction. frontiersin.org For a Pro-Phe-Pro-Gly-inspired peptide, this would involve determining the key contributions of the proline and phenylalanine side chains. Techniques like alanine (B10760859) scanning mutagenesis can be used to systematically replace each amino acid with alanine to gauge its importance to the interaction. nih.gov

Once the key residues are identified, the peptide can be optimized. This can involve the strategies mentioned previously, such as incorporating ncAAs to enhance affinity or stability. nih.gov For example, replacing phenylalanine with a more rigid or electronically different analog could fine-tune the interaction with a hydrophobic binding pocket on the target protein. Furthermore, constraining the peptide into its bioactive conformation, for instance by creating a cyclic peptidomimetic, can significantly increase its affinity by reducing the entropic penalty of binding. mdpi.comresearchgate.net The ultimate goal is to create a peptidomimetic that selectively disrupts a specific PPI, thereby modulating a biological pathway with high precision. nih.govrsc.org

Concluding Remarks and Future Research Perspectives

Current Gaps in Understanding Prolyl-Phenylalanyl-Prolyl-Glycine's Specific Functions

While research has been conducted on related peptides and their constituent amino acids, significant gaps remain in our understanding of the specific biological roles of this compound. The functions of its individual amino acids—proline, phenylalanine, and glycine (B1666218)—are well-documented. Proline is known for its unique cyclic structure that influences peptide and protein conformation. nih.govnih.gov Glycine, the simplest amino acid, provides flexibility to peptide chains and is a precursor for various important metabolites like glutathione (B108866) and purines. nih.govnih.gov Phenylalanine is an essential aromatic amino acid involved in protein synthesis. nih.gov

Peptides containing proline and glycine are often found in the structural protein collagen and have been associated with various biological activities. nih.gov For instance, the tripeptide Proline-Glycine-Proline (PGP) is a known neutrophil chemoattractant derived from collagen breakdown. glpbio.com However, the specific functions of the tetrapeptide this compound are not as well-defined. It is unclear how the addition of phenylalanine to the PGP sequence alters its biological activity or confers new properties.

Furthermore, while the chemically modified tripeptide Glycyl-Prolyl-Glycine-amide has been shown to inhibit HIV-1 replication, the direct antiretroviral activity of this compound has not been extensively studied. asm.org Research into the specific interactions of this tetrapeptide with biological targets is needed to elucidate its physiological and pharmacological roles.

Emerging Technologies for Advanced Characterization

The detailed analysis of peptides like this compound relies on a suite of advanced analytical techniques. These technologies are crucial for understanding the peptide's structure, purity, and stability, which are essential for determining its biological function.

Chromatographic and Spectroscopic Methods: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental for separating and purifying the peptide. ijsra.net Mass spectrometry (MS) is a primary tool for determining the amino acid sequence and identifying any post-translational modifications. Advanced MS techniques, such as high-resolution Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, provide highly accurate mass measurements, enabling confident peptide identification and even de novo sequencing. numberanalytics.com

Nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the three-dimensional structure of the peptide in solution. ijsra.net Other spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy and circular dichroism (CD) provide information about the peptide's secondary structure and conformational stability. ijsra.netresearchgate.net

Multi-Attribute Method (MAM): An emerging analytical workflow known as the multi-attribute method (MAM) is gaining traction for the characterization of biopharmaceuticals. ijsra.net This approach utilizes high-resolution mass spectrometry to simultaneously monitor multiple quality attributes of a peptide, providing a more comprehensive understanding of the molecule.

Computational Modeling: In addition to experimental techniques, computational modeling and molecular dynamics simulations are becoming increasingly valuable for predicting peptide structure and interactions with biological targets. These in silico methods can guide the rational design of new peptide-based therapeutics.

Directions for Rational Design of Bioactive Peptides and Peptidomimetics

The structural information gleaned from advanced characterization techniques provides a foundation for the rational design of novel bioactive peptides and peptidomimetics based on the this compound sequence.

Structure-Activity Relationship (SAR) Studies: A key direction for future research is to conduct detailed structure-activity relationship (SAR) studies. This involves synthesizing analogs of this compound with systematic modifications to the amino acid sequence and observing how these changes affect biological activity. Understanding which residues are critical for function allows for the design of more potent and selective peptides. The functionality of bioactive peptides is influenced by their structure, including amino acid composition and sequence. nih.gov

Peptidomimetics: To overcome some of the limitations of natural peptides, such as susceptibility to enzymatic degradation, researchers are exploring the development of peptidomimetics. These are molecules that mimic the structure and function of a peptide but have modified backbones or non-natural amino acids to enhance stability and bioavailability.

Targeted Drug Delivery: Another avenue of research involves using this compound or its derivatives as targeting ligands. By attaching these peptides to nanoparticles or other drug delivery systems, it may be possible to direct therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing side effects.

The continued exploration of this compound and the application of advanced analytical and design strategies hold promise for the development of new therapeutic agents and a deeper understanding of peptide-mediated biological processes.

Q & A

Q. What methodologies are recommended for synthesizing Prolyl-phenylalanyl-prolyl-glycine with high purity?

Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu protection strategies. Proline and phenylalanine residues require careful coupling due to steric hindrance. Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) should validate sequence and purity . For novel analogs, consider substituting glycyl residues with isotopically labeled variants to track metabolic pathways .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves proline’s cyclic structure and glycine’s conformational flexibility. Circular dichroism (CD) can assess secondary structure in solution. Pair these with tandem MS (MS/MS) for fragmentation patterns, ensuring alignment with theoretical spectra .

Q. How can researchers design enzymatic assays to study this compound as a substrate for DPP-4?

Use fluorogenic substrates (e.g., H-Gly-Pro-AMC) as positive controls. For competitive inhibition assays, pre-incubate DPP-4 with varying concentrations of this compound, then measure residual activity via fluorescence. Include kinetic parameters (Km, Vmax) and IC50 calculations .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or peptide purity. Replicate studies using standardized protocols (NIH guidelines for preclinical research) . Employ orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based assays for functional activity) to cross-validate results .

Q. How can in vivo studies optimize the metabolic stability of this compound?

Incorporate deuterium or proline hydroxylation to resist peptidase cleavage, as seen in HIF-1α stabilization under hypoxia . Use LC-MS/MS to profile degradation products in plasma or tissue homogenates. Compare pharmacokinetics in wild-type vs. DPP-4 knockout models to isolate enzyme-specific metabolism .

Q. What computational approaches predict interactions between this compound and therapeutic targets like ACE?

Molecular docking (AutoDock Vina) models peptide binding to ACE’s active site, prioritizing residues critical for inhibition (e.g., phenylalanine’s aromatic interactions). Validate with mutagenesis studies and molecular dynamics simulations (>100 ns trajectories) to assess conformational stability .

Methodological Considerations

- Data Analysis : Use nonlinear regression (GraphPad Prism) for enzyme kinetics and dose-response curves. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

- Reproducibility : Adhere to ARRIVE guidelines for animal studies, including sample-size justification and blinding protocols .

- Ethical Compliance : Obtain institutional review board (IRB) approval for human-derived samples and disclose conflicts of interest per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.